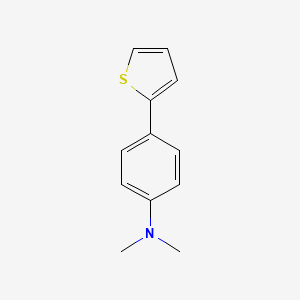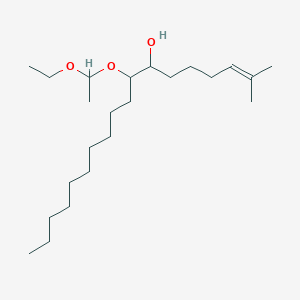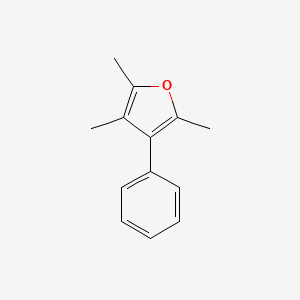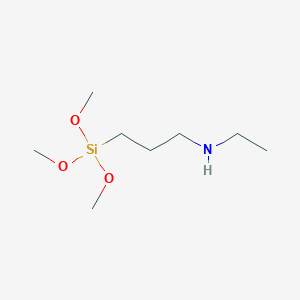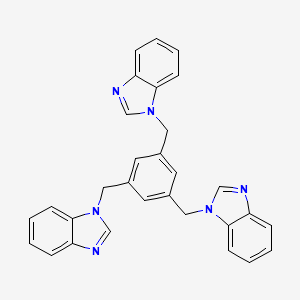
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is an organic compound characterized by the presence of three benzimidazole groups attached to a central benzene ring. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is a white crystalline solid with a high melting point and good thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of benzimidazole with formaldehyde to produce 3-(benzimidazol-1-yl)methylbenzene. This intermediate is then reacted with 1,3,5-tris(bromomethyl)benzene under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(benzimidazole-1-yl-methyl)benzene involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Similar structure but with phenyl groups attached to the benzimidazole rings.
1,3,5-Tri(1H-imidazol-1-yl)benzene: Contains imidazole groups instead of benzimidazole.
Uniqueness
1,3,5-Tris(benzimidazole-1-yl-methyl)benzene is unique due to its specific arrangement of benzimidazole groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials, where precise control over molecular interactions is crucial.
Properties
Molecular Formula |
C30H24N6 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-[[3,5-bis(benzimidazol-1-ylmethyl)phenyl]methyl]benzimidazole |
InChI |
InChI=1S/C30H24N6/c1-4-10-28-25(7-1)31-19-34(28)16-22-13-23(17-35-20-32-26-8-2-5-11-29(26)35)15-24(14-22)18-36-21-33-27-9-3-6-12-30(27)36/h1-15,19-21H,16-18H2 |
InChI Key |
RNKWZMACFYRTLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC(=C3)CN4C=NC5=CC=CC=C54)CN6C=NC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


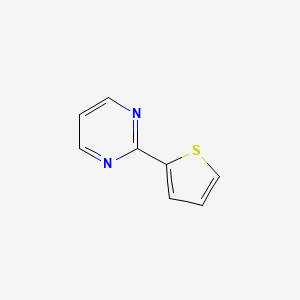
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)



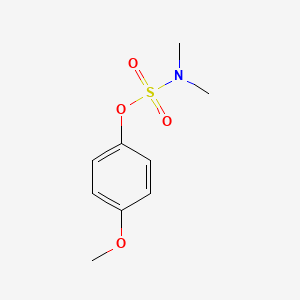
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
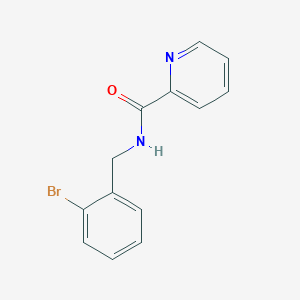
![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
